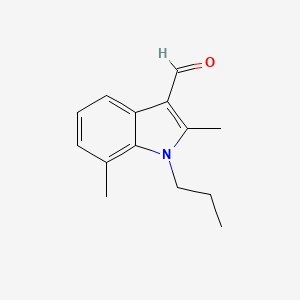

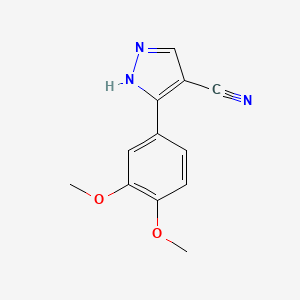

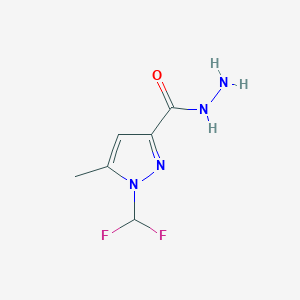

![molecular formula C12H9Cl2N B3025362 [1,1'-Biphenyl]-2-amine, 3',4'-dichloro- CAS No. 872121-80-7](/img/structure/B3025362.png)

[1,1'-Biphenyl]-2-amine, 3',4'-dichloro-

Overview

Description

“[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is an organic compound. It is an aromatic amine . It is structurally related to isothiazole .

Synthesis Analysis

The synthesis of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” involves the condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde . This process normally requires acid catalysis . In history, strong inorganic acids such as HCl were often used to catalyze homogeneous synthesis of diaminodiphenyl methanes through multistep including salinization, condensation, and neutralization .Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The chemical reactions of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” involve the condensation of o-chloroaniline and formaldehyde over acidic zeolites . The mechanism of MOCA synthesis has been interpreted in detail, which also suggested that deposition of basic intermediates on active sites and accumulation of polymeric by-products in pore channels of the catalyst could cause significant decay of HY (11) activity and selectivity under severe conditions .Physical And Chemical Properties Analysis

Physical properties of matter include color, density, hardness, and melting and boiling points . The molecular weight of “[1,1’-Biphenyl]-2-amine, 3’,4’-dichloro-” is 253.127 .Scientific Research Applications

Catalysis and Chemical Synthesis :

- [1,1'-Biphenyl]-2-amine derivatives are utilized in palladium-catalyzed amination reactions, which are integral in synthesizing a wide range of chemical compounds. These reactions are efficient for various aryl chlorides, bromides, and triflates, and are catalyzed under different conditions, including room temperature and low catalyst levels (Wolfe et al., 2000).

Fluorescence and Sensor Technology :

- Certain [1,1'-Biphenyl]-2-amine derivatives are used in the synthesis of fluorescent analogs, like those for polychlorinated biphenyls. These fluorescent compounds are applied in continuous flow immunosensor assays for detecting various concentrations of analytes (Charles et al., 1995).

Organic Electronics and OLED Technology :

- [1,1'-Biphenyl]-2-amine derivatives find applications in the development of organic light-emitting diodes (OLEDs). They are used to synthesize materials that demonstrate high hole mobility and thermal stability, contributing to the efficiency and durability of OLED devices (Zhiguo et al., 2015).

Synthesis of Novel Organic Compounds :

- Research includes the synthesis of new organotellurium compounds based on [1,1'-Biphenyl]-4-amine, which are characterized for their molecular structure and stability using spectroscopic and theoretical methods (Mokhtar & Al-Saadawy, 2022).

Security Ink Development :

- Certain [1,1'-Biphenyl]-2-amine derivatives are utilized in developing security inks. These compounds exhibit multi-stimuli responses and can change colors under mechanical force or pH changes, making them suitable for anti-counterfeiting measures (Lu & Xia, 2016).

Mechanism of Action

Target of Action

The primary target of 2-(3,4-dichlorophenyl)aniline is the CYP51 receptor . This receptor is a key protein in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease .

Mode of Action

2-(3,4-dichlorophenyl)aniline, also known as DCl, interacts with the active site of the CYP51 receptor . The compound forms hydrogen interactions that establish a stable complex with the target . This interaction inhibits the normal function of the receptor, leading to the disruption of the parasite’s life cycle .

Biochemical Pathways

It is known that the compound interferes with the life cycle ofTrypanosoma cruzi by inhibiting the CYP51 receptor . This receptor is involved in the synthesis of ergosterol, a vital component of the parasite’s cell membrane . By inhibiting this receptor, the compound disrupts the production of ergosterol, leading to the death of the parasite .

Pharmacokinetics

Predictive admet (absorption, distribution, metabolism, excretion, and toxicity) studies suggest that the compound presents an alignment between permeability and hepatic clearance . It is also suggested that the compound has low metabolic stability .

Result of Action

The primary result of the action of 2-(3,4-dichlorophenyl)aniline is the inhibition of the CYP51 receptor, leading to the death of Trypanosoma cruzi . This makes the compound a potential candidate for the treatment of Chagas disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3,4-dichlorophenyl)aniline. For instance, the compound can form reactive metabolites from N-conjugation and C=C epoxidation . These metabolites could potentially affect the compound’s efficacy and safety profile . The estimated ld50 rate is greater than 500 mg/kg, indicating a low incidence of lethality by ingestion .

Safety and Hazards

properties

IUPAC Name |

2-(3,4-dichlorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFZLUOEPWZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588088 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872121-80-7 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

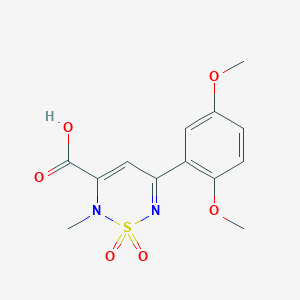

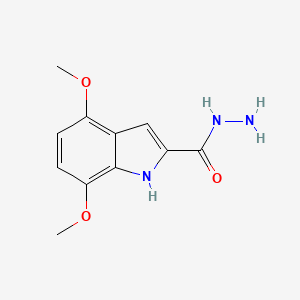

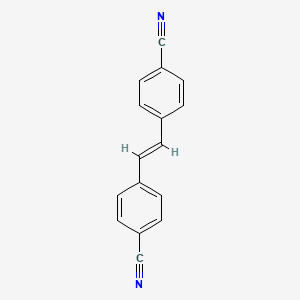

![3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3025286.png)

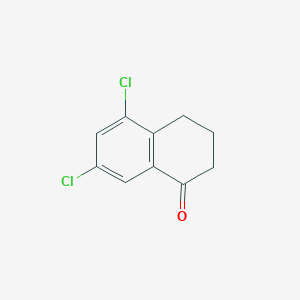

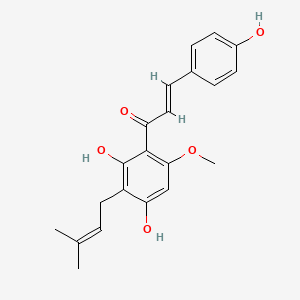

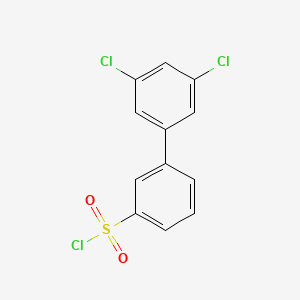

![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)

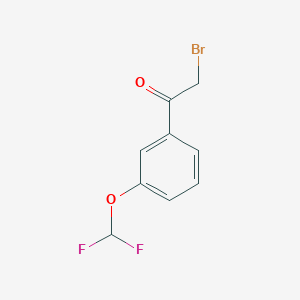

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)